molecular formula C10H14N2O2 B12325914 2-Methyl-1-(4-nitrophenyl)propan-1-amine

2-Methyl-1-(4-nitrophenyl)propan-1-amine

Katalognummer: B12325914
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: KANNPIUFBNOZAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to a methanamine group, with an isopropyl group at the alpha position and a nitro group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- typically involves the nitration of Benzenemethanamine, alpha-(1-methylethyl)-. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

    Nitration Reaction:

Industrial Production Methods

Industrial production of Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- follows a similar nitration process but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Benzenemethanamine, alpha-(1-methylethyl)-4-amino-.

    Substitution: Various halogenated, sulfonated, and alkylated derivatives.

    Oxidation: Corresponding nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a precursor to other bioactive molecules through metabolic transformations.

Vergleich Mit ähnlichen Verbindungen

Benzenemethanamine, alpha-(1-methylethyl)-4-nitro- can be compared with other similar compounds, such as:

    Benzenemethanamine, alpha-(1-methylethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Benzenemethanamine, alpha-(1-methylethyl)-4-amino-: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    Benzenemethanamine, alpha-(1-methylethyl)-4-hydroxy-: Contains a hydroxyl group, which affects its solubility and reactivity.

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-methyl-1-(4-nitrophenyl)propan-1-amine

InChI

InChI=1S/C10H14N2O2/c1-7(2)10(11)8-3-5-9(6-4-8)12(13)14/h3-7,10H,11H2,1-2H3

InChI-Schlüssel

KANNPIUFBNOZAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.